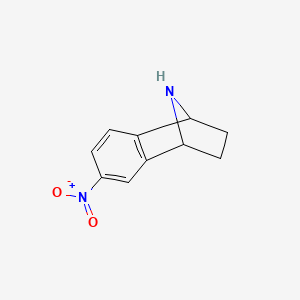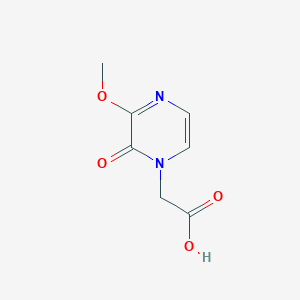
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by a propyl group attached to the fourth position of the dihydroquinoxaline ring and a ketone group at the second position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminobenzene with a suitable diketone under acidic or basic conditions to form the quinoxaline ring. The propyl group can be introduced through alkylation reactions using propyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反应分析
Types of Reactions
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, alcohols, and other functionalized derivatives.
科学研究应用
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dihydroquinoxalin-2(1H)-one: Lacks the propyl group, leading to different chemical and biological properties.
4-Methyl-3,4-dihydroquinoxalin-2(1H)-one: Contains a methyl group instead of a propyl group, affecting its reactivity and applications.
6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: The presence of a chlorine atom introduces different electronic effects and reactivity.
Uniqueness
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the propyl group, which influences its chemical reactivity, physical properties, and potential applications. The propyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other quinoxaline derivatives.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
4-propyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-7-13-8-11(14)12-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14) |
InChI 键 |
NTCZNMWNBFBWIR-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CC(=O)NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11909326.png)




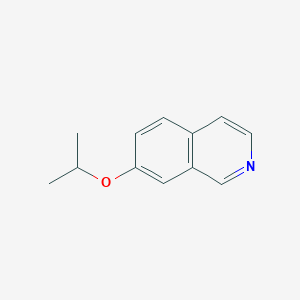
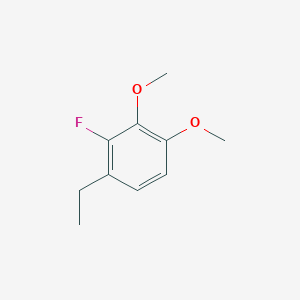
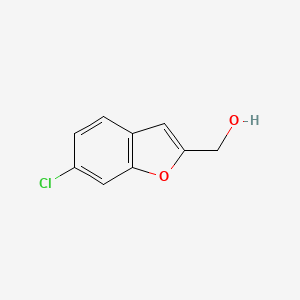

![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)
